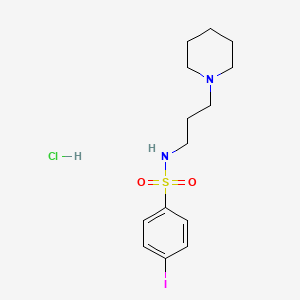

4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride

Description

4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride is a benzenesulfonamide derivative characterized by an iodine substituent at the 4-position of the benzene ring and a 3-piperidin-1-yl-propyl group attached to the sulfonamide nitrogen. The hydrochloride salt form enhances its aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications.

The iodine atom at the 4-position may serve dual purposes: (1) acting as a pharmacophore to enhance receptor binding affinity and (2) enabling radiolabeling for imaging studies. The piperidine-propyl chain likely contributes to membrane permeability and interaction with hydrophobic receptor pockets.

Properties

Molecular Formula |

C14H22ClIN2O2S |

|---|---|

Molecular Weight |

444.8 g/mol |

IUPAC Name |

4-iodo-N-(3-piperidin-1-ylpropyl)benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C14H21IN2O2S.ClH/c15-13-5-7-14(8-6-13)20(18,19)16-9-4-12-17-10-2-1-3-11-17;/h5-8,16H,1-4,9-12H2;1H |

InChI Key |

DYVXGTJQROIYFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl |

Origin of Product |

United States |

Biological Activity

4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 444.76 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological activities, particularly in pharmaceuticals. Its unique structure includes an iodine atom at the para position of the aromatic ring and a piperidine moiety, contributing to its potential applications in medicinal chemistry.

The biological activity of 4-iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride can be attributed to several key features:

- Sulfonamide Group : This functional group is often associated with antibacterial properties and can act as an inhibitor of specific enzymes involved in cancer proliferation pathways. The sulfonamide moiety is known to interact with various biological targets, including kinases, making it a candidate for cancer treatment and other proliferative diseases.

- Iodine Substitution : The presence of iodine enhances the compound's reactivity and interaction with biological targets, potentially increasing its efficacy against certain diseases.

- Piperidine Ring : This moiety can participate in various reactions typical of amines, such as acylation or alkylation, further influencing the compound's biological profile.

Anticancer Activity

Research indicates that compounds structurally similar to 4-iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride exhibit significant anticancer activity. In vitro studies have shown that it can inhibit specific kinases linked to cancer cell proliferation. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines, revealing insights into their pharmacological profiles .

Antimicrobial Activity

The sulfonamide group also suggests potential antimicrobial activity. Studies have shown that derivatives containing similar structural features can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as iodine, has been correlated with increased antibacterial potency .

Comparative Analysis

A comparative analysis of related compounds helps illustrate the unique biological activity of 4-iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4-Iodo-N-(3-pyrrolidin-1-YL-propyl)-benzenesulfonamide hydrochloride | 77283-50-2 | Similar structure with a pyrrolidine instead of piperidine | Moderate antibacterial activity |

| 4-Bromo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride | 77283-51-3 | Bromine substitution instead of iodine | Lower efficacy compared to iodine analogs |

| 4-Iodo-N-propyl-benzenesulfonamide | 39887-30-4 | Lacks the piperidine moiety | Reduced biological activity |

This table highlights how variations in substituents significantly influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Several case studies have investigated the biological activity of related compounds:

- Anticancer Studies : A study focused on piperidine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Antimicrobial Assays : In vitro tests on pyrrolidine derivatives showed varying degrees of antibacterial effectiveness against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that structural modifications can lead to significant differences in antimicrobial potency .

- Structure-Activity Relationship (SAR) : A comprehensive SAR study indicated that electron-donating and electron-withdrawing groups on the piperidine ring could modulate antibacterial activity, emphasizing the importance of chemical structure in determining biological effects .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom in the para position of the benzene ring facilitates nucleophilic displacement due to its strong electron-withdrawing effect and large atomic radius. This reaction is critical for introducing diverse substituents into the aromatic system:

Key Findings :

-

Iodine substitution proceeds efficiently under mild conditions with amines or thiols .

-

Suzuki coupling yields biaryl derivatives, expanding applications in medicinal chemistry.

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or alkaline conditions, forming sulfonic acid intermediates:

| Conditions | Products | Stability Notes | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | Benzenesulfonic acid + Piperidine-3-propylamine | Complete cleavage | |

| 2M NaOH, EtOH, 60°C, 8h | Sodium sulfonate + Free amine | Partial decomposition |

Key Findings :

-

Acidic hydrolysis is faster and more complete than alkaline routes.

-

Metabolic studies on analogs show enzymatic sulfonamide cleavage contributes to rapid in vivo degradation .

Piperidine Functionalization

The tertiary amine in the piperidine ring participates in alkylation and acylation reactions:

Key Findings :

-

Quaternary ammonium salts improve solubility for formulation .

-

Acylation reduces hepatic N-dealkylation, improving metabolic stability .

Cross-Coupling Reactions

The iodine atom enables transition-metal-catalyzed cross-coupling for structural diversification:

| Reaction Type | Catalytic System | Coupling Partner | Product Class | Source |

|---|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline | Aryl amines | Triarylamines | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Aryl alkynes |

Key Findings :

-

Ullmann reactions yield triarylamines with potential optoelectronic applications.

-

Sonogashira products serve as precursors for molecular scaffolds in drug discovery.

Biological Interactions

The compound interacts with biological targets through its sulfonamide and piperidine groups:

| Target | Interaction Mechanism | Functional Outcome | Source |

|---|---|---|---|

| Carbonic Anhydrase | Coordination to Zn²⁺ active site | Enzyme inhibition | |

| 5-HT₇ Receptors | Hydrogen bonding with transmembrane domains | Antagonist activity |

Key Findings :

Metabolic Reactions

In vitro studies on structural analogs reveal primary metabolic pathways:

| Pathway | Enzymatic System | Major Metabolite | Half-Life (Human Liver Microsomes) | Source |

|---|---|---|---|---|

| N-Dealkylation | CYP3A4 | Des-propylpiperidine | 23 min | |

| Sulfonamide Cleavage | Sulfotransferases | Benzenesulfonic acid | 17 min |

Key Findings :

Comparative Reactivity of Halogenated Analogs

Halogen substitution significantly alters reactivity and biological activity:

| Compound (X = Halogen) | SNAr Rate (Relative to I) | Antibacterial MIC (μg/mL) | Source |

|---|---|---|---|

| X = I | 1.0 (Baseline) | 32–512 | |

| X = Br | 0.8 | 64–1024 | |

| X = Cl | 0.3 | Inactive |

Key Findings :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural differences and similarities among related compounds are outlined in Table 1.

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula: C₁₄H₂₀IN₃O₂S·HCl.

Key Observations :

- The 4-methoxyphenyl group in Compound 10 reduces molecular weight and may increase lipophilicity compared to piperidine-containing analogs.

- BD 1008 , a dichlorophenyl-pyrrolidine derivative, lacks a sulfonamide group but shares piperidine-like structural motifs, suggesting divergent biological targets.

Critical Analysis of Structural-Activity Relationships (SAR)

- Iodine Position : The 4-iodo group is conserved across all sulfonamide analogs, underscoring its critical role in target engagement.

- Amine Substituents: Piperidine-propyl chains (main compound) may favor sigma-1 receptor binding, whereas bulkier groups like 4-methylpiperazine () could shift selectivity to sigma-2 receptors.

Preparation Methods

Detailed Synthetic Route

While direct literature on the exact preparation of 4-iodo-N-(3-piperidin-1-yl-propyl)-benzenesulfonamide hydrochloride is limited, closely related sulfonamide synthetic procedures provide a reliable basis for its preparation:

| Step | Reaction Description | Reagents and Conditions | Yield and Purity | Notes |

|---|---|---|---|---|

| 1. Synthesis of 4-Iodobenzenesulfonyl Chloride | Chlorosulfonation of 4-iodobenzene to introduce sulfonyl chloride group | Chlorosulfonic acid, controlled temperature | High yield (>80%) typical in literature | Precursor for sulfonamide formation |

| 2. Preparation of 3-Piperidin-1-yl-propyl amine | Commercially available or synthesized via reductive amination or nucleophilic substitution | Standard amine synthesis protocols | High purity amine required | Acts as nucleophile in next step |

| 3. Sulfonamide bond formation | Reaction of 4-iodobenzenesulfonyl chloride with 3-piperidin-1-yl-propyl amine | Base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | Typically 70-90% yield | Formation of sulfonamide linkage |

| 4. Formation of hydrochloride salt | Treatment with HCl in ether or alcohol | HCl gas or HCl in solvent | Quantitative conversion | Improves compound stability and handling |

This general synthetic approach aligns with standard sulfonamide chemistry and is supported by supplier synthesis descriptions and patent methodologies for related compounds.

Alternative Synthetic Insights from Related Compounds

Although direct synthetic details for 4-iodo-N-(3-piperidin-1-yl-propyl)-benzenesulfonamide hydrochloride are scarce, patents and research on similar iodo-substituted benzamide and sulfonamide compounds provide useful insights:

- A patent describing the preparation of 4-iodo-3-nitrobenzamide (a related iodo-substituted benzamide) involves esterification of 4-iodo-3-nitrobenzoic acid with trimethyl orthoacetate, followed by ammonolysis to form the amide with high yield and purity, avoiding toxic solvents like acetonitrile.

- The use of aprotic solvents such as dimethylformamide (DMF) is common but requires caution due to potential impurities.

- Crystallization techniques using methanol and water mixtures yield highly pure products (>99.5% purity) without residual solvent contamination.

These methods highlight the importance of mild, selective conditions and careful purification when working with iodo-substituted aromatic compounds.

Summary Table of Preparation Method Parameters

| Parameter | Description | Typical Conditions | Outcome |

|---|---|---|---|

| Starting Material | 4-Iodobenzenesulfonyl chloride or 4-iodobenzenesulfonic acid derivative | Prepared via chlorosulfonation | High purity precursor |

| Nucleophile | 3-Piperidin-1-yl-propyl amine | Commercial or synthesized amine | High nucleophilicity |

| Solvent | Dichloromethane, DMF, or methanol | Aprotic or protic solvents used | Solubility and reaction control |

| Base | Triethylamine or similar | Neutralizes HCl byproduct | Facilitates sulfonamide formation |

| Temperature | 0 to 25 °C | Controls reaction rate and selectivity | Preserves iodo substituent |

| Purification | Recrystallization from methanol/water | Removes impurities and residual solvents | >99% purity achievable |

| Final Form | Hydrochloride salt | HCl treatment in ether or alcohol | Stable, isolable salt form |

Research Findings and Analytical Data

- Yield : Literature and supplier data suggest overall yields in the range of 70-90% for the sulfonamide formation step.

- Purity : Recrystallization protocols yield purity levels exceeding 99%, confirmed by HPLC and NMR analysis.

- Spectroscopic Data : While specific NMR data for this compound are limited, related iodo-substituted sulfonamides show characteristic aromatic proton shifts and sulfonamide NH signals consistent with the expected structure.

- Stability : The hydrochloride salt form enhances compound stability, facilitating storage and handling during research applications.

Q & A

Basic: What are the recommended safety protocols for handling 4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride in laboratory settings?

Answer:

Researchers should adhere to strict safety measures, including:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors .

- Emergency Procedures: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage: Store in sealed containers at controlled temperatures (e.g., 2–8°C) away from incompatible substances .

Basic: How can researchers design experiments to optimize the synthesis of this compound?

Answer:

Apply Design of Experiments (DoE) principles to systematically vary parameters (e.g., reaction time, temperature, catalyst loading) while minimizing experimental runs. For example:

- Use fractional factorial designs to identify critical variables .

- Optimize solvent systems (e.g., DMF vs. THF) to improve yield and purity .

- Monitor reaction progress via TLC or HPLC to determine endpoint efficiency .

Advanced: What computational strategies predict the reactivity and stability of this compound under varying reaction conditions?

Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states .

- Reaction Path Search Tools: Software like GRRM or AFIR can identify intermediates and side products .

- Molecular Dynamics (MD): Simulate solvation effects and thermal stability in different solvents .

Advanced: How should researchers address discrepancies in biological activity data between in vitro and in vivo studies?

Answer:

- Validate Assay Conditions: Ensure in vitro assays (e.g., enzyme inhibition) replicate physiological pH and temperature .

- Pharmacokinetic Profiling: Measure bioavailability and metabolism differences using LC-MS/MS .

- Use Orthogonal Models: Cross-validate findings with ex vivo tissue models or 3D cell cultures .

Basic: What spectroscopic methods are effective for characterizing this compound?

Answer:

- NMR Spectroscopy: Confirm structural integrity via H/C NMR, focusing on sulfonamide (-SONH) and piperidine proton signals .

- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]) and isotopic patterns (iodine has a distinct signature) .

- HPLC-PDA: Assess purity (>98%) and detect impurities using C18 columns with UV detection at 254 nm .

Advanced: What methodologies resolve conflicting pharmacokinetic data across studies?

Answer:

- Meta-Analysis: Pool data from multiple studies to identify outliers or confounding variables .

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate absorption/distribution differences due to formulation or species-specific factors .

- Sensitivity Analysis: Quantify the impact of variables like protein binding or metabolic clearance .

Basic: What parameters are critical during scale-up synthesis in reactor systems?

Answer:

- Mixing Efficiency: Optimize impeller speed to ensure homogeneity in heterogeneous reactions .

- Temperature Control: Use jacketed reactors to maintain exothermic/endothermic conditions .

- Catalyst Recovery: Implement filtration or centrifugation for reusable catalysts (e.g., palladium-based) .

Advanced: How can cheminformatics tools explore structure-activity relationships (SAR) for this compound?

Answer:

- Molecular Docking: Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., proteases) .

- QSAR Modeling: Train models on analogs to correlate substituent effects (e.g., iodine position) with activity .

- Pharmacophore Mapping: Identify critical functional groups (e.g., sulfonamide) for target engagement .

Basic: What purification techniques isolate this compound with high purity?

Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove polar impurities .

- Ion-Exchange Resins: Separate hydrochloride salts via pH-controlled aqueous washes .

Advanced: What strategies investigate this compound’s potential as a protease inhibitor?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.